N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide
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Overview
Description
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a 4-chloro-2-nitrophenyl group and an aminoethyl chain, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide typically involves a multi-step process:
Nitration and Chlorination: The starting material, 4-methylbenzamide, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom at the desired position.
Amination: The chlorinated nitro compound is then reacted with an amine, such as ethylenediamine, under controlled conditions to form the aminoethyl derivative.
Coupling Reaction: Finally, the aminoethyl derivative is coupled with 4-methylbenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: 4-chloro-2-aminophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methylbenzoic acid and 2-[(4-chloro-2-nitrophenyl)amino]ethylamine.
Scientific Research Applications
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-methylbenzamide
- N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-ethylbenzamide
Uniqueness
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-11-2-4-12(5-3-11)16(21)19-9-8-18-14-7-6-13(17)10-15(14)20(22)23/h2-7,10,18H,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIBGZOPQDZNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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